1-(2-Chloro-5-fluoro-4-nitrophenyl)ethan-1-one
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Overview
Description
1-(2-Chloro-5-fluoro-4-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H5ClFNO3. It is a yellow solid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of chloro, fluoro, and nitro substituents on a phenyl ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-fluoro-4-nitrophenyl)ethan-1-one typically involves multi-step organic reactions. One common method includes the nitration of a chlorofluorobenzene derivative, followed by Friedel-Crafts acylation to introduce the ethanone group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the acylation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-fluoro-4-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with suitable nucleophiles.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Reduction: 1-(2-Chloro-5-fluoro-4-aminophenyl)ethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(2-Chloro-5-fluoro-4-nitrophenyl)acetic acid.
Scientific Research Applications
1-(2-Chloro-5-fluoro-4-nitrophenyl)ethan-1-one is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the manufacture of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-fluoro-4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and fluoro substituents can influence the compound’s binding affinity to enzymes or receptors. The ethanone group can act as a reactive site for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-4-fluoro-5-nitrophenyl)ethan-1-one: Similar structure but different position of substituents.
1-(4-Chloro-2-fluoro-5-nitrophenyl)ethan-1-one: Another positional isomer with different chemical properties.
Uniqueness
1-(2-Chloro-5-fluoro-4-nitrophenyl)ethan-1-one is unique due to its specific arrangement of substituents, which imparts distinct reactivity and interaction profiles compared to its isomers. This makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C8H5ClFNO3 |
---|---|
Molecular Weight |
217.58 g/mol |
IUPAC Name |
1-(2-chloro-5-fluoro-4-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5ClFNO3/c1-4(12)5-2-7(10)8(11(13)14)3-6(5)9/h2-3H,1H3 |
InChI Key |
ZBECDCHTMAAKSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
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